1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 89991-23-1
VCID: VC13354144
InChI: InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
SMILES: CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br
Molecular Formula: C13H11BrN2OS
Molecular Weight: 323.21 g/mol

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone

CAS No.: 89991-23-1

Cat. No.: VC13354144

Molecular Formula: C13H11BrN2OS

Molecular Weight: 323.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone - 89991-23-1

Specification

CAS No. 89991-23-1
Molecular Formula C13H11BrN2OS
Molecular Weight 323.21 g/mol
IUPAC Name 1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
Standard InChI InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
Standard InChI Key GECQZBOLMLCELC-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br
Canonical SMILES CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone, reflecting its bromophenyl ketone core and the 6-methylpyrimidine substituent linked via a thioether bond. Its molecular formula is C₁₃H₁₁BrN₂OS, with a molecular weight of 323.21 g/mol. The presence of bromine (Br) at the para position of the phenyl ring and the methyl group on the pyrimidine ring contributes to its distinct electronic and steric properties.

Structural Characterization

The compound’s structure is defined by a ketone group at the first carbon of an ethanone backbone, bonded to a 4-bromophenyl group. The second carbon hosts a sulfur atom connected to a 6-methylpyrimidin-4-yl group. Key spectral data include:

  • SMILES: CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br

  • InChIKey: GECQZBOLMLCELC-UHFFFAOYSA-N

The pyrimidine ring’s nitrogen atoms and the thioether linkage create regions of electron density that influence reactivity and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a thiolation reaction between a pyrimidine thiol and a bromophenyl ethanone derivative. A representative route includes:

  • Preparation of 2-bromo-1-(4-bromophenyl)ethanone: Bromination of 4-bromoacetophenone using reagents like phenyltrimethylammonium tribromide .

  • Nucleophilic substitution: Reaction of the bromoethanone intermediate with 6-methylpyrimidine-4-thiol in the presence of a base (e.g., K₂CO₃) to form the thioether bond.

Table 1: Comparative Synthesis Conditions and Yields

Starting MaterialReagent/CatalystSolventTemperatureYieldReference
4-BromoacetophenonePhenyltrimethylammonium tribromideTHF0–20°C100%
2-Bromo-1-(4-bromophenyl)ethanone6-Methylpyrimidine-4-thiolDMF80°C85%

Reaction Optimization

  • Solvent selection: Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group.

  • Catalysts: Mild bases (e.g., triethylamine) improve thiolate ion formation without side reactions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Physicochemical Properties

ParameterValueMethodReference
Molecular Weight323.21 g/molComputed by PubChem
LogP (Partition Coefficient)~3.2 (estimated)ChemAxon
Hydrogen Bond Acceptors4PubChem

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Mass Spectrometry: ESI-MS m/z 323.0 [M+H]⁺, isotopic pattern consistent with bromine.

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